3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
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Overview
Description
3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with an isopropoxy group, a methyl group, and a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the reaction of 3-isopropoxy-2-methyl-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve efficient and cost-effective production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid derivative.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids and Esters: Formed through oxidation reactions.
Scientific Research Applications
3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds through its role in cross-coupling reactions.
Material Science: Utilized in the synthesis of conjugated polymers and other advanced materials.
Biological Research: Investigated for its potential use in the modification of biomolecules and the development of bioconjugates.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-Isopropoxy-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the isopropoxy group also provides additional functionalization options, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C15H24BNO3 |
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Molecular Weight |
277.17 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H24BNO3/c1-10(2)18-13-8-12(9-17-11(13)3)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 |
InChI Key |
SHNOOCFGCDGBNE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)OC(C)C |
Origin of Product |
United States |
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